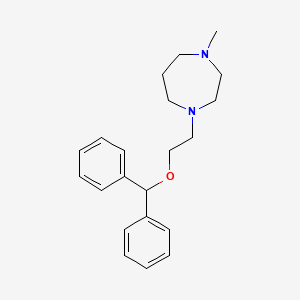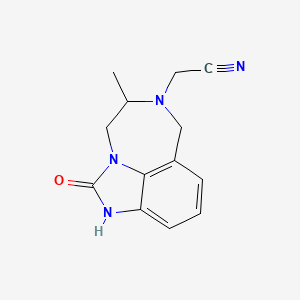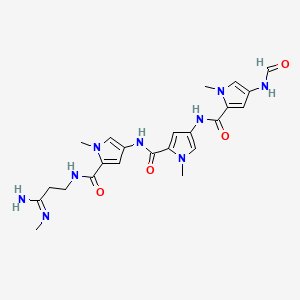
2-Benzyl-4,5-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4,5-dimethyl-1,3-dioxolane is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by a monocyclic ring system consisting of benzene, and it is known for its sweet, earthy, and floral taste . The compound has the molecular formula C12H16O2 and is often used in various chemical applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Benzyl-4,5-dimethyl-1,3-dioxolane can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal through chemical reaction or physical sequestration .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-efficiency catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyl-4,5-dimethyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Substitution: Reagents like alkyl halides (e.g., CH3I) and nucleophiles (e.g., RLi, RMgX) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4,5-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzyl-4,5-dimethyl-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their structure and function . Specific pathways and molecular targets are still under investigation, but its unique chemical structure allows it to participate in a variety of biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Dioxane
- 1,3-Dioxolane
- 2-Phenyl-1,3-dioxolane
Comparison: 2-Benzyl-4,5-dimethyl-1,3-dioxolane is unique due to its benzyl and dimethyl substituents, which confer distinct chemical and physical properties compared to other similar compounds . For instance, while 1,3-dioxane and 1,3-dioxolane are also used as protecting groups, the presence of the benzyl group in this compound enhances its stability and reactivity in certain chemical reactions .
Eigenschaften
CAS-Nummer |
5468-06-4 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
2-benzyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H16O2/c1-9-10(2)14-12(13-9)8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |
InChI-Schlüssel |
VMVFTCHLZRRVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OC(O1)CC2=CC=CC=C2)C |
Siedepunkt |
263.00 to 264.00 °C. @ 760.00 mm Hg |
Dichte |
1.030-1.040 |
Physikalische Beschreibung |
Colourless viscous liquid; sweet floral, somewhat earthy fragrance |
Löslichkeit |
Insoluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)













